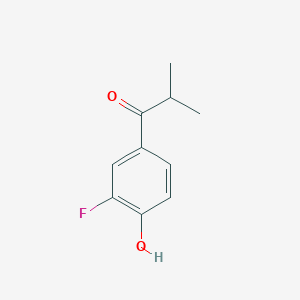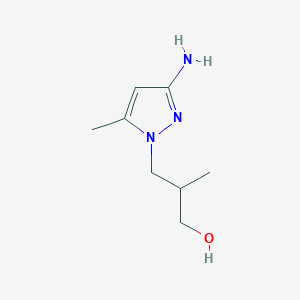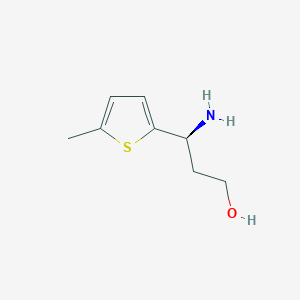amine](/img/structure/B15274177.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-2-methylpropylamine: is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to a methylpropyl chain, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methylpropylamine typically involves the alkylation of 2-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorophenyl)-2-methylpropylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(2-Chlorophenyl)-2-methylpropylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2-Chlorophenyl)-2-methylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, 1-(2-Chlorophenyl)-2-methylpropylamine is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: Industrially, this compound is used in the manufacture of dyes, polymers, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-2-methylpropylamine has a unique balance of hydrophobic and hydrophilic properties due to the presence of the methylamine group. This makes it more versatile in terms of solubility and reactivity. Additionally, the chlorine atom on the phenyl ring can participate in various substitution reactions, providing opportunities for further functionalization.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13-3)9-6-4-5-7-10(9)12/h4-8,11,13H,1-3H3 |
Clave InChI |
MXYPWJQFOPTFPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)




![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)





